![molecular formula C8H11Cl2N3O2 B11861628 Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate dihydrochloride](/img/structure/B11861628.png)

Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

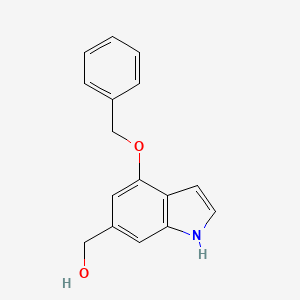

Methyl-6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-carboxylat-Dihydrochlorid ist eine stickstoffhaltige heterocyclische Verbindung. Diese Verbindung gehört zur Familie der Pyrrolopyrimidine, die für ihre vielfältigen biologischen Aktivitäten und Anwendungen in der medizinischen Chemie bekannt ist. Die Struktur dieser Verbindung umfasst einen Pyrrolring, der mit einem Pyrimidinring verschmolzen ist, was sie zu einem wertvollen Gerüst für die Arzneimittelforschung und -entwicklung macht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

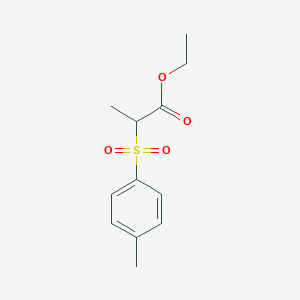

Die Synthese von Methyl-6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-carboxylat-Dihydrochlorid umfasst typischerweise mehrstufige Reaktionen. Eine gängige Methode beinhaltet die Cyclisierung geeigneter Vorstufen unter kontrollierten Bedingungen. Beispielsweise kann die Kondensation eines Pyrrolderivats mit einem geeigneten Aldehyd oder Keton, gefolgt von der Cyclisierung mit einer Stickstoffquelle, den gewünschten Pyrrolopyrimidinkern ergeben .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die Optimierung des Synthesewegs in Bezug auf Skalierbarkeit und Kosteneffizienz beinhalten. Dazu gehören die Verwendung von Reaktionen mit hoher Ausbeute, die Minimierung von Nebenprodukten und die Anwendung effizienter Reinigungsverfahren. Die Verwendung von Katalysatoren und automatisierten Synthesegeräten kann den Produktionsprozess weiter verbessern .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate dihydrochloride typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of a pyrrole derivative with a suitable aldehyde or ketone, followed by cyclization with a nitrogen source, can yield the desired pyrrolopyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yielding reactions, minimizing by-products, and employing efficient purification techniques. The use of catalysts and automated synthesis equipment can further enhance the production process .

Analyse Chemischer Reaktionen

Reaktionstypen

Methyl-6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-carboxylat-Dihydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Halogenierte Derivate, Nucleophile wie Amine oder Thiole.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion vollständig gesättigte Verbindungen erzeugen kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen, wodurch die biologische Aktivität der Verbindung verbessert wird .

Wissenschaftliche Forschungsanwendungen

Methyl-6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-carboxylat-Dihydrochlorid hat mehrere wissenschaftliche Forschungsanwendungen:

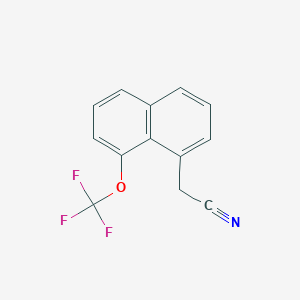

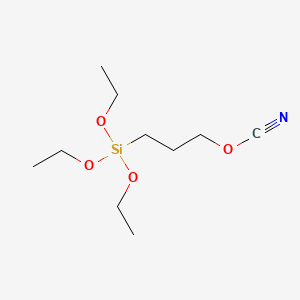

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

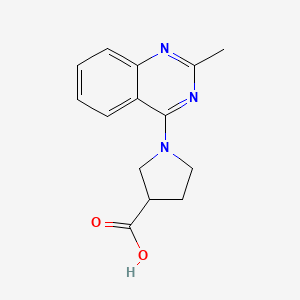

Biologie: Auf sein Potenzial als Enzyminhibitor oder Rezeptormodulator untersucht.

Medizin: Auf seine Antikrebs-, antimikrobiellen und entzündungshemmenden Eigenschaften untersucht.

Industrie: In der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt

Wirkmechanismus

Der Wirkmechanismus von Methyl-6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-carboxylat-Dihydrochlorid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Diese Verbindung kann bestimmte Enzyme hemmen oder die Rezeptoraktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .

Wissenschaftliche Forschungsanwendungen

Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate dihydrochloride has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate dihydrochloride involves its interaction with specific molecular targets. This compound can inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

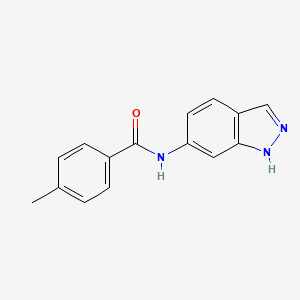

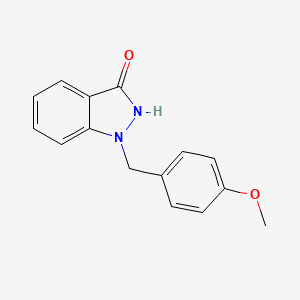

Pyrazolo[3,4-d]pyrimidin: Bekannt für seine Kinase-inhibitorische Aktivität.

Pyrrolo[1,2-a]pyrazin: Zeigt antimikrobielle und antivirale Aktivitäten.

Pyrido[2,3-d]pyrimidin: In der Krebsforschung eingesetzt

Einzigartigkeit

Methyl-6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-carboxylat-Dihydrochlorid zeichnet sich durch seine einzigartige Struktur aus, die vielfältige Modifikationen und Anwendungen ermöglicht. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, und sein Potenzial in mehreren Forschungsbereichen machen es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung .

Eigenschaften

Molekularformel |

C8H11Cl2N3O2 |

|---|---|

Molekulargewicht |

252.09 g/mol |

IUPAC-Name |

methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate;dihydrochloride |

InChI |

InChI=1S/C8H9N3O2.2ClH/c1-13-8(12)7-10-3-5-2-9-4-6(5)11-7;;/h3,9H,2,4H2,1H3;2*1H |

InChI-Schlüssel |

GYJDHJJPTNJHJL-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=NC=C2CNCC2=N1.Cl.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Fluorophenyl)(2,7-diazaspiro[3.5]nonan-2-yl)methanone](/img/structure/B11861553.png)

![N-(4-bromo-1H-imidazo[4,5-c]pyridin-6-yl)acetamide](/img/structure/B11861555.png)

![2-Amino-1-(3-(trifluoromethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone](/img/structure/B11861593.png)

![3-(6-Bromoimidazo[1,2-a]pyridin-3-yl)prop-2-yn-1-ol](/img/structure/B11861633.png)